molecular formula C8H9BrO2S B1289278 1-(Bromomethyl)-3-(methylsulfonyl)benzene CAS No. 82657-76-9

1-(Bromomethyl)-3-(methylsulfonyl)benzene

Cat. No. B1289278
CAS RN: 82657-76-9
M. Wt: 249.13 g/mol
InChI Key: JRXBZWXKAYJVRI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(methylsulfonyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of structurally related brominated and sulfonated aromatic compounds. These insights can be extrapolated to understand the properties and potential uses of this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, often requiring multiple steps and careful control of reaction conditions. For example, the total synthesis of a biologically active dibrominated compound was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves specific conditions to manage the steric effects and achieve the desired product . These examples suggest that the synthesis of this compound would also require careful planning and optimization to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray diffraction (XRD) . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined by XRD, revealing the geometrical parameters of the organic cation with high accuracy . This indicates that a similar approach could be used to determine the molecular structure of this compound, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, such as selective bromination , cyclopropanation , and sulfonation . The reactivity of these compounds is influenced by the presence of bromine and other functional groups. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions . This suggests that this compound could be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of rotational isomers and the ability to form intermolecular interactions, such as hydrogen bonds and halogen bonds, can affect the compound's melting point, solubility, and crystalline structure . The bromine atoms can also engage in C–Br···Br and C–Br···π interactions, which can influence the packing and stability of the crystalline form . These properties are important for the practical applications of this compound in synthesis and materials science.

Scientific Research Applications

Michael-Induced Ramberg-Bäcklund Reaction

1-(Bromomethyl)-3-(methylsulfonyl)benzene, through its derivatives, is used in the Michael-induced Ramberg-Bäcklund reaction. This reaction involves the transformation of unsaturated sulfones under specific conditions. For instance, the synthesis of 1-(1-methoxy-2-propenyl)benzene from monobromo-substituted derivatives demonstrates the chemical's utility in organic synthesis (Vasin, Bolusheva, & Razin, 2003).

Synthesis of Spirocyclic Compounds

It plays a crucial role in the synthesis of novel spirocycles, such as spirocyclic α-amino acids and spirosulfones. This process uses 1,2,4,5-tetrakis(bromomethyl)benzene, highlighting the reactivity and versatility of bromomethyl compounds in creating complex molecular architectures (Kotha & Ali, 2015).

X-Ray Structure Determinations

In crystallography, the structures of various bromo- and bromomethyl-substituted benzenes, including derivatives of this compound, are studied for their unique interactions like C–H···Br, C–Br···Br, and C–Br···π. These structural analyses are crucial in understanding the molecular packing and interaction patterns in solid states (Jones, Kuś, & Dix, 2012).

Thermodynamic Functions in Solubility Studies

This chemical is also significant in studying the thermodynamic properties of similar compounds. For instance, research on the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various solvents provides essential data for its purification process (Xu et al., 2016).

Multi-Coupling Reactions

It is used in multi-coupling reactions to yield highly functionalized sulfones. This demonstrates its application in complex organic syntheses, where it acts as a versatile reagent for creating compounds with multiple functional groups (Auvray, Knochel, & Normant, 1985).

Synthesis of Pyrazoles

The compound is utilized in the synthesis of pyrazoles, indicating its role in the production of heterocyclic compounds. This application is particularly relevant in pharmaceutical and agrochemical industries (Vasin et al., 2015).

Future Directions

The future directions or applications for this compound are not specified in the search results. It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential in various research applications.

properties

IUPAC Name

1-(bromomethyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXBZWXKAYJVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625732
Record name 1-(Bromomethyl)-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82657-76-9
Record name 1-(Bromomethyl)-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-methanesulfonylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.0 g of 3-methanesulphonyltoluene in 5.9 ml of tetrachloromethane was admixed with 1.05 g of N-bromosuccinimide 11.8 mg of 2,2′-azoisobutyronitrile at 25° C. and subsequently refluxed for 5 hours. After decanting the orange precipitate was washed with tetrachloromethane and the combined organic phases were concentrated under reduced pressure. The 3-bromomethylphenyl methyl sulphone thus obtained was used in the next stage without further clarification. 100 mg of (E/Z)-N′-(4-bromo-2-cyano-5-hydroxyphenyl)-N,N-dimethylformimidamide are suspended in 1.5 ml of acetone together with the bromide freshly prepared above and after admixture of 95.4 mg of potassium carbonate refluxed for 3 hours. After cooling to 25° C., the reaction mixture was admixed with 25 ml of water and washed twice with 25 ml of ethyl acetate each time. The combined organic phases were washed with 25 ml of saturated sodium chloride solution, dried over sodium sulphate and, after filtration, concentrated under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel with ethyl acetate to obtain 166 mg of (E/Z)-N′-[2-Cyano-5-(3-methanesulphonylbenzyloxy)-4-bromophenyl]-N,N-dimethylformamidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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